4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and thiomorpholine moieties. One common method involves the reaction of cyclopropyl carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The final steps involve the coupling of the oxadiazole with morpholine and thiomorpholine derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiomorpholine moieties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Thiomorpholine Derivatives: Compounds with similar thiomorpholine structures but different functional groups attached to the ring.
Uniqueness
4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of the oxadiazole and thiomorpholine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H22N4O3S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O3S/c20-15(19-4-7-23-8-5-19)12-9-18(3-6-21-12)10-13-16-17-14(22-13)11-1-2-11/h11-12H,1-10H2 |
InChI Key |
MZOPYZCFCDKURK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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